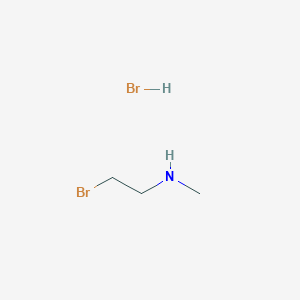

2-Bromo-N-methylethanamine hydrobromide

CAS No.: 40052-63-9

Cat. No.: VC4572416

Molecular Formula: C3H9Br2N

Molecular Weight: 218.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40052-63-9 |

|---|---|

| Molecular Formula | C3H9Br2N |

| Molecular Weight | 218.92 |

| IUPAC Name | 2-bromo-N-methylethanamine;hydrobromide |

| Standard InChI | InChI=1S/C3H8BrN.BrH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H |

| Standard InChI Key | MRNBJALXIPLMJN-UHFFFAOYSA-N |

| SMILES | CNCCBr.Br |

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Architecture

The IUPAC name for this compound is 2-bromo-N-methylethanamine hydrobromide, reflecting its primary amine structure with a methyl group attached to the nitrogen and a bromine atom at the β-position of the ethyl chain. The hydrobromide salt form stabilizes the amine via ionic interaction between the protonated nitrogen and the bromide counterion .

Table 1: Key Identifiers of 2-Bromo-N-methylethanamine Hydrobromide

| Property | Value | Source |

|---|---|---|

| CAS No. | 40052-63-9 | |

| Molecular Formula | ||

| Molecular Weight | 218.92 g/mol | |

| SMILES | CNCCBr.Br | |

| InChI Key | MRNBJALXIPLMJN-UHFFFAOYSA-N |

The SMILES notation (CNCCBr.Br) delineates the methylamine backbone () paired with a bromide ion. X-ray crystallography of analogous compounds suggests a staggered conformation around the ethyl chain, minimizing steric hindrance .

Comparative Analysis with Related Salts

The hydrochloride analogue (PubChem CID 12735741) shares structural similarities but differs in halide counterion, leading to distinct physicochemical behaviors. For instance, the hydrobromide’s higher molecular weight (218.92 vs. 174.47 g/mol) and larger ionic radius of bromide influence solubility and crystallinity .

Physical and Chemical Properties

Solubility and Stability

2-Bromo-N-methylethanamine hydrobromide exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and limited solubility in water. Storage recommendations stipulate maintenance at 2–8°C under inert atmospheres to prevent degradation via hydrolysis or oxidative dehalogenation .

Table 2: Physicochemical Profile

| Property | Description | Source |

|---|---|---|

| Melting Point | Not reported | — |

| Boiling Point | Decomposes before boiling | |

| Solubility | Soluble in DMSO, methanol | |

| Stability | Hygroscopic; light-sensitive |

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable in public databases, predictions based on analogous bromoamines suggest:

-

: Resonances at δ 3.4–3.6 ppm (m, ), δ 2.7–3.0 ppm (m, ), and δ 2.3 ppm (s, ) .

-

IR: Stretching vibrations near 750 cm (C-Br) and 2450 cm (N-H) .

Synthetic Relevance and Reactivity

Role in Nucleophilic Substitution

The bromine atom’s electronegativity and leaving-group aptitude facilitate reactions with nucleophiles (e.g., amines, thiols), yielding substituted amines or thioethers. For example:

Such reactivity underpins its use in synthesizing pharmacophores and agrochemical intermediates .

Applications in Heterocyclic Chemistry

Cyclization reactions with bifunctional nucleophiles (e.g., hydrazines) can generate aziridines or pyrazolidines, leveraging the bromide’s departure to form strained rings:

Research Applications and Case Studies

Pharmaceutical Intermediate

Though direct biological data are scarce, structural analogs demonstrate serotonin receptor modulation, suggesting potential psychotropic applications . The hydrobromide salt’s enhanced solubility may improve bioavailability in preclinical assays.

Material Science

Quaternary ammonium derivatives of this compound could serve as cationic surfactants or phase-transfer catalysts, exploiting the bromide counterion’s compatibility with ionic liquids .

Comparative Analysis with Related Compounds

Table 3: Comparison of Bromoamine Salts

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| 2-Bromo-N-methylethanamine hydrobromide | 218.92 | Organic synthesis | |

| 2-Bromo-N,N-dimethylethanamine hydrobromide | 249.95 | Surfactant precursor |

The methyl substitution on nitrogen in 2-bromo-N-methylethanamine hydrobromide reduces steric hindrance compared to dimethyl analogues, enhancing reactivity in substitution reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume